3-Isopropyl-1-methyl Naproxen
Description
Properties
CAS No. |
1391054-24-2 |
|---|---|
Molecular Formula |
C₁₈H₂₂O₃ |
Molecular Weight |
286.37 |
Synonyms |
Isopropyl Methyl-6-methoxy-α-methyl-2-naphthaleneacetic Acid; |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Retrosynthetic Analysis of 3-Isopropyl-1-methyl Naproxen (B1676952)
A retrosynthetic analysis of the target molecule, more systematically named 2-(3-isopropyl-6-methoxynaphthalen-2-yl)propanoic acid , breaks the compound down into simpler, more accessible precursors. The term "1-methyl Naproxen" is interpreted as referring to the alpha-methyl group on the propanoic acid side chain, a core feature of the naproxen structure itself.
The primary disconnection targets the propanoic acid side chain, a common strategy in the synthesis of profens. This leads back to the key intermediate, 2-acetyl-3-isopropyl-6-methoxynaphthalene (I). This transformation can be achieved via several established routes, such as the Willgerodt-Kindler reaction or rearrangement of an α-haloketal.
Development of Original Synthetic Routes for 3-Isopropyl-1-methyl Naproxen
Based on the retrosynthetic analysis, a forward synthesis can be proposed. The success of this synthesis hinges on controlling the regioselectivity of the electrophilic substitution on the naphthalene (B1677914) ring.
Multi-Step Synthesis Strategies from Precursors
The synthesis would commence with 2-methoxynaphthalene (B124790) (III). The introduction of the isopropyl group at the C-3 position is a significant hurdle. Standard Friedel-Crafts alkylation of 2-methoxynaphthalene typically yields a mixture of products, with substitution favoring the more activated C-1, C-6, and C-8 positions. rsc.org Achieving C-3 substitution would likely require a more sophisticated, directed approach, possibly involving an ortho-directing group or starting with a pre-functionalized naphthalene ring, such as a 2,3-disubstituted precursor.
Assuming the successful synthesis of 3-isopropyl-6-methoxynaphthalene (II), the subsequent step would be a Friedel-Crafts acylation to introduce the acetyl group at the C-2 position, yielding 2-acetyl-3-isopropyl-6-methoxynaphthalene (I). The existing methoxy (B1213986) group at C-6 and the isopropyl group at C-3 would sterically and electronically direct the incoming acyl group to the desired C-2 position.
With the key ketone intermediate (I) in hand, the propanoic acid side chain can be constructed. A common industrial method for profen synthesis involves the conversion of the aryl methyl ketone to the corresponding α-arylpropanoic acid. One such method is the Darzens reaction to form an epoxide, followed by rearrangement and oxidation. Another approach is conversion to a vinyl group, followed by hydroformylation and oxidation.
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions would be critical, particularly for the initial alkylation and subsequent acylation steps. For the Friedel-Crafts acylation of the substituted naphthalene (II), various parameters can be adjusted to maximize the yield of the desired 2-acetyl product (I) while minimizing side reactions. Drawing parallels from the acetylation of 2-methoxynaphthalene, solvent choice has a profound impact on regioselectivity; nitrobenzene (B124822) tends to favor 6-acylation, while carbon disulfide favors 1-acylation. rsc.org For the proposed synthesis, a non-polar solvent like dichloromethane (B109758) might be preferable to minimize competing reactions. The choice and stoichiometry of the Lewis acid catalyst are also crucial. wikipedia.orgorientjchem.org
Below is a table outlining potential optimization parameters for the Friedel-Crafts acylation step.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Lewis Acid | AlCl₃ (1.1 eq) | FeCl₃ (1.1 eq) | Zeolite Beta | AlCl₃ is a strong catalyst but can cause side reactions. Zeolites can offer higher regioselectivity. orientjchem.org |
| Solvent | Dichloromethane | Nitrobenzene | Carbon Disulfide | Solvent polarity influences the position of acylation on the naphthalene ring. rsc.org |
| Temperature | 0 °C to RT | 50 °C | 140 °C (with Zeolite) | Higher temperatures can increase reaction rate but may lead to byproducts. orientjchem.org |
| Reactant | Acetyl Chloride | Acetic Anhydride (B1165640) | Acetic Anhydride | Acetic anhydride is often used with solid acid catalysts like zeolites. orientjchem.org |
Stereoselective Synthesis Approaches for Chiral Centers in this compound Analogues
Like all profens, 2-(3-isopropyl-6-methoxynaphthalen-2-yl)propanoic acid possesses a stereocenter at the α-position of the propanoic acid group. The pharmacological activity typically resides in the (S)-enantiomer. nih.gov Therefore, stereoselective synthesis is essential.
Enantioselective Catalysis in Naproxen Derivative Synthesis
Enantioselective catalysis offers a direct route to the desired enantiomer, often by asymmetric hydrogenation of an α,β-unsaturated precursor. This approach is well-documented for the synthesis of (S)-Naproxen. nih.gov A similar strategy could be applied here. The ketone intermediate (I) could be used to generate an acrylic acid derivative, 2-(3-isopropyl-6-methoxynaphthalen-2-yl)propenoic acid. Subsequent asymmetric hydrogenation using a chiral catalyst, such as a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand (e.g., BINAP), would introduce the chiral center with high enantioselectivity.
The table below summarizes catalyst systems used in analogous asymmetric hydrogenations for profen synthesis.
| Catalyst System | Ligand | Substrate Type | Achieved Enantiomeric Excess (ee) |
| Rhodium-based | Wudaphos | α-Aryl acrylic acid | >95% |
| Cobalt-based | Chiral Bisphosphine | α-Aryl acrylic acid | High |
| Iron-based | Chiral Phosphine | α-Chloroester | >99% |
Data derived from syntheses of Naproxen and Ibuprofen. nih.gov
Chiral Auxiliary-Mediated Synthesis
An alternative strategy involves the use of a chiral auxiliary. wikipedia.org In this method, the racemic propanoic acid is covalently bonded to a chiral molecule, forming a pair of diastereomers. These diastereomers possess different physical properties and can be separated by conventional methods like crystallization or chromatography. After separation, the auxiliary is cleaved, yielding the enantiomerically pure acid and allowing the auxiliary to be recovered. sigmaaldrich.com
For the synthesis of arylpropionic acids, amides derived from (S)-lactic acid or amino alcohols like pseudoephedrine have been used effectively as chiral auxiliaries. wikipedia.orgresearchgate.net The racemic 2-(3-isopropyl-6-methoxynaphthalen-2-yl)propanoic acid could be coupled with a chiral auxiliary, such as (R)-(-)-2-amino-1-butanol, the resulting diastereomeric amides separated, and then hydrolyzed to afford the pure (S)-enantiomer.
Common chiral auxiliaries for this purpose are listed below.
| Chiral Auxiliary | Type | Attachment | Cleavage Method |
| Evans' Oxazolidinones | Amino alcohol derivative | Amide bond | Hydrolysis (acidic or basic) |
| Pseudoephedrine | Amino alcohol | Amide bond | Mild acid hydrolysis |
| (S)-Lactamides | α-Hydroxy acid derivative | Ester bond | Hydrolysis |
| D-Mannitol | Polyol | Ketal/Ester | Acid hydrolysis |
This table presents examples of auxiliaries used in asymmetric synthesis. wikipedia.orgresearchgate.nettandfonline.com
Green Chemistry Principles Applied to this compound Synthesis
The traditional Friedel-Crafts alkylation presents several environmental and economic drawbacks, including the use of stoichiometric or super-stoichiometric amounts of corrosive and moisture-sensitive Lewis acid catalysts (like AlCl₃) and hazardous alkylating agents (like 2-halopropanes), which generate significant waste. beilstein-journals.orgnih.gov The application of green chemistry principles seeks to mitigate these issues through the development of more benign and efficient processes.
Catalyst Selection: A primary focus of green Friedel-Crafts chemistry is the replacement of traditional Lewis acids with more sustainable alternatives. researchgate.net Solid acid catalysts, such as zeolites (e.g., H-Y, H-MOR, H-BEA), are highly promising as they are reusable, non-corrosive, and can be easily separated from the reaction mixture. researchgate.netresearchgate.net Furthermore, zeolites can offer shape selectivity, potentially influencing the regioselectivity of the isopropylation to favor the desired, less sterically hindered product. researchgate.net Other green catalytic approaches include using catalytic amounts of metal triflates or exploring metal- and halogen-free methodologies. beilstein-journals.orgacs.org
Reagent and Solvent Choice: Green approaches favor the use of less toxic and more atom-economical alkylating agents. Instead of 2-halopropanes, which generate halide waste, isopropanol (B130326) or propene can be used. nih.govresearchgate.net The reaction with an alcohol produces only water as a byproduct, while the direct addition of an alkene to the aromatic ring achieves 100% atom economy. nih.gov The choice of solvent is also critical. Eliminating hazardous chlorinated solvents in favor of greener alternatives or, ideally, solvent-free conditions, significantly reduces the environmental impact of the process. acs.org
| Principle | Traditional Method | Green Alternative | Benefit |
| Catalyst | Stoichiometric AlCl₃ or FeCl₃ | Catalytic solid acids (e.g., Zeolites, Montmorillonite clay) | Reusable, reduced waste, easier separation, non-corrosive. researchgate.netacs.org |
| Alkylating Agent | 2-chloropropane or 2-bromopropane | Propene or Isopropanol | Higher atom economy, avoids halide waste, water as the only byproduct (for isopropanol). beilstein-journals.orgnih.gov |
| Solvents | Chlorinated solvents (e.g., Dichloromethane) or Nitrobenzene | Solvent-free conditions or greener solvents (e.g., ionic liquids) | Reduced toxicity and environmental pollution. acs.org |
| Waste | Large amounts of acidic, metallic, and halogenated waste | Minimal waste, primarily water | Lower disposal costs and environmental impact. nih.gov |
Scale-Up Considerations and Process Chemistry for this compound Production
Transitioning a synthetic route for this compound from the laboratory to industrial scale introduces several critical challenges that must be addressed through careful process chemistry and engineering.
Control of Reaction Parameters: Friedel-Crafts alkylations are typically exothermic, and managing the reaction temperature is crucial for preventing side reactions and ensuring safety on a large scale. mt.com The use of continuous flow reactors offers significant advantages over traditional batch processing for such reactions. Flow chemistry allows for superior heat management due to high surface-area-to-volume ratios, precise control over reaction time, and improved safety by minimizing the volume of hazardous material at any given moment. acs.org
Selectivity and Purification: The primary chemical challenge in the scale-up of this synthesis would be controlling selectivity. Three main selectivity issues arise:
Regioselectivity: Directing the isopropyl group to the C-3 position is challenging. Alkylation of 2-methoxynaphthalene tends to occur at other positions, leading to a mixture of isomers that would be difficult and costly to separate on an industrial scale, likely requiring extensive chromatography. researchgate.net
Polyalkylation: The initial alkylation product can be more reactive than the starting material, leading to the formation of di- or tri-isopropyl derivatives. This reduces the yield of the desired mono-alkylated product and complicates purification. mt.com
Rearrangement: The carbocation intermediate in Friedel-Crafts reactions can be prone to rearrangement, although this is less of a concern with isopropyl groups.
Catalyst Management and Downstream Processing: If a traditional Lewis acid like AlCl₃ were used, scale-up would involve managing large quantities of a corrosive and water-sensitive solid. The quenching and work-up process generates substantial aqueous waste containing aluminum salts, posing a significant disposal challenge. researchgate.net The adoption of solid acid catalysts, as suggested by green chemistry principles, simplifies the process. These catalysts can be packed into a fixed-bed reactor in a continuous flow system, allowing for easy separation of the product stream from the catalyst, which can then be regenerated and reused. researchgate.net This approach drastically reduces waste and simplifies the downstream purification process.
| Consideration | Batch Processing Challenge | Continuous Flow Advantage |
| Heat Management | Difficult to control exotherm in large vessels, risk of thermal runaway. | Excellent heat transfer, improved safety. acs.org |
| Selectivity Control | Gradients in concentration and temperature can lead to inconsistent product quality and more byproducts. | Precise control over stoichiometry and residence time, leading to higher selectivity. |
| Catalyst Handling | Difficult separation of homogeneous catalysts; handling of large quantities of hazardous solids (e.g., AlCl₃). | Use of packed-bed reactors with solid catalysts allows for easy separation and reuse. researchgate.net |
| Safety | Large volumes of hazardous reagents and intermediates present significant risk. | Small reactor volumes minimize potential impact of hazardous incidents. |
| Scalability | Scaling up often requires complete process redesign. | Scalability through "numbering-up" (running multiple reactors in parallel) is more straightforward. |
Advanced Structural Characterization and Elucidation Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis
High-resolution NMR spectroscopy is an indispensable tool for determining the precise connectivity and spatial arrangement of atoms within a molecule. For 3-Isopropyl-1-methyl Naproxen (B1676952), a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed to assign all proton (¹H) and carbon (¹³C) signals and to probe through-bond and through-space correlations.
One-dimensional ¹H and ¹³C NMR spectra provide the initial overview of the chemical environment of the nuclei. The ¹H NMR spectrum of 3-Isopropyl-1-methyl Naproxen is expected to exhibit distinct signals for the aromatic protons on the naphthalene (B1677914) ring, the methoxy (B1213986) group, the propionic acid moiety, and the newly introduced isopropyl and methyl groups. Similarly, the ¹³C NMR spectrum will show characteristic resonances for each unique carbon atom. researchgate.netnih.govchegg.comresearchgate.net
To unambiguously assign these signals and to elucidate the connectivity of the molecule, a suite of 2D NMR experiments would be crucial:
Correlation Spectroscopy (COSY): This experiment would reveal proton-proton coupling networks, allowing for the identification of adjacent protons. For instance, the correlation between the methine and methyl protons of the isopropyl group, as well as the coupling between the aromatic protons, would be readily observed.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms. hmdb.ca This experiment is fundamental for assigning the carbon signals based on the already assigned proton signals.
Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range correlations between protons and carbons (typically over two to three bonds). HMBC would be instrumental in confirming the positions of the isopropyl and methyl groups on the naphthalene ring by showing correlations between the protons of these groups and the carbons of the aromatic system.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, providing critical information about the molecule's conformation and stereochemistry. For example, NOE correlations could be observed between the protons of the 1-methyl group and the adjacent aromatic proton, as well as between the isopropyl group protons and neighboring protons on the naphthalene ring. This would help to define the preferred orientation of these substituents. researchgate.netsemanticscholar.org
A hypothetical assignment of the key ¹H and ¹³C NMR chemical shifts for this compound is presented in the interactive data table below, based on the known data for Naproxen and standard chemical shift increments for alkyl substituents.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Naphthalene-H | 7.1 - 7.8 | 118 - 135 |
| -OCH₃ | ~3.9 | ~55 |
| -CH(CH₃)COOH | ~3.8 (quartet) | ~45 |
| -CH(CH₃)COOH | ~1.6 (doublet) | ~18 |
| -COOH | >10 | ~175 |
| 1-CH₃ | ~2.5 | ~20 |
| 3-CH(CH₃)₂ | ~3.2 (septet) | ~34 |
| 3-CH(CH₃)₂ | ~1.3 (doublet) | ~24 |
Vibrational Spectroscopy (FTIR and Raman) for Functional Group Analysis and Molecular Fingerprinting
For this compound, the FTIR and Raman spectra would be expected to show characteristic absorption and scattering bands corresponding to:
O-H stretching of the carboxylic acid group, typically a broad band in the region of 2500-3300 cm⁻¹ in the FTIR spectrum.
C=O stretching of the carboxylic acid, a strong absorption around 1700-1730 cm⁻¹. farmaciajournal.com
C-H stretching vibrations of the aromatic, methyl, and isopropyl groups in the 2850-3100 cm⁻¹ region.
C=C stretching vibrations of the naphthalene ring in the 1450-1650 cm⁻¹ range. researchgate.net
C-O stretching of the methoxy group and the carboxylic acid, typically observed in the 1000-1300 cm⁻¹ region. researchgate.net
Characteristic bending vibrations for the methyl and isopropyl groups.
The combination of FTIR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule, as some vibrational modes may be more active in one technique than the other. nih.gov
| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Technique |
| Carboxylic Acid O-H Stretch | 2500 - 3300 (broad) | FTIR |
| Aromatic/Aliphatic C-H Stretch | 2850 - 3100 | FTIR/Raman |
| Carboxylic Acid C=O Stretch | 1700 - 1730 | FTIR/Raman |
| Naphthalene C=C Stretch | 1450 - 1650 | FTIR/Raman |
| C-O Stretch (methoxy, acid) | 1000 - 1300 | FTIR/Raman |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. researchgate.net For this compound (C₁₈H₂₂O₃), the calculated exact mass would be a key piece of identifying information.
Beyond molecular weight determination, HRMS coupled with tandem mass spectrometry (MS/MS) provides detailed insights into the fragmentation pathways of the molecule. arabjchem.orgresearchgate.netresearchgate.netnih.govnih.gov This fragmentation pattern is highly characteristic and can be used to confirm the proposed structure. The expected fragmentation of this compound would likely involve:
Loss of the carboxylic acid group (-COOH) , a common fragmentation for carboxylic acids. arabjchem.orgresearchgate.net
Loss of the isopropyl group .
Loss of a methyl radical from the methoxy or methyl group.
Cleavage of the propionic acid side chain .
Characteristic fragmentation of the naphthalene core .
The analysis of these fragment ions would allow for the piece-by-piece confirmation of the molecular structure. rsc.org
| Ion | Calculated Exact Mass (m/z) | Description |
| [M+H]⁺ | 287.1642 | Molecular ion (protonated) |
| [M-COOH]⁺ | 241.1587 | Loss of the carboxylic acid group |
| [M-C₃H₇]⁺ | 243.1016 | Loss of the isopropyl group |
X-ray Crystallography for Solid-State Structure Elucidation and Intermolecular Interactions
Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. acs.orgkoreascience.krnih.govnih.govbjpharm.org.uknih.govgoogle.comnih.gov If a suitable single crystal of this compound can be grown, this technique would provide precise atomic coordinates, bond lengths, bond angles, and torsional angles.
Furthermore, X-ray crystallography reveals the packing of molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding and van der Waals forces. nih.govresearchgate.net For this compound, it is expected that the carboxylic acid groups would form hydrogen-bonded dimers or chains, a common structural motif for carboxylic acids in the solid state. nih.gov The crystal structure would also reveal the conformation of the propionic acid side chain and the relative orientation of the isopropyl and methyl substituents on the naphthalene ring.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Assignment
Since this compound possesses a stereocenter at the alpha-carbon of the propionic acid moiety, it is a chiral molecule and will exist as a pair of enantiomers. Chiroptical techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are essential for determining the absolute configuration (R or S) of a chiral compound. nih.govresearchgate.netcas.cznih.govpharmaceuticsconference.comresearchgate.net
The ECD spectrum of a chiral molecule is its differential absorption of left and right circularly polarized light. The resulting spectrum is highly sensitive to the stereochemistry of the molecule. The ECD spectrum of one enantiomer will be the mirror image of the other. cas.cz By comparing the experimentally measured ECD spectrum of an enantiomer of this compound with the spectrum predicted by quantum chemical calculations, its absolute configuration can be unequivocally assigned. The ECD spectrum of (S)-Naproxen is well-characterized, and it is expected that the spectrum of (S)-3-Isopropyl-1-methyl Naproxen would exhibit a similar, yet distinct, pattern, with the differences providing further structural information. nih.gov
Computational Chemistry and Theoretical Modeling of 3 Isopropyl 1 Methyl Naproxen
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, provide deep insights into the electronic structure and energetic properties of a molecule.
The electronic structure of 3-Isopropyl-1-methyl Naproxen (B1676952) would be analyzed to understand the distribution of electrons within the molecule. Key to this analysis are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity. For naproxen and its derivatives, the HOMO and LUMO are typically localized over the naphthalene (B1677914) ring system, indicating that this is the primary site for chemical reactions. nih.gov
Table 1: Theoretical Electronic Properties of 3-Isopropyl-1-methyl Naproxen
| Parameter | Theoretical Description |
|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital; related to electron-donating ability. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. |
Conformational analysis is essential for understanding the three-dimensional structure of this compound and how its shape influences its biological activity. This involves mapping the potential energy surface by systematically rotating the molecule's single bonds to identify stable conformations (energy minima) and the energy barriers between them (transition states). For flexible molecules like this naproxen derivative, multiple low-energy conformations may exist, and understanding their relative populations is key to predicting how the molecule will interact with biological targets. researchgate.net
Quantum chemical calculations can also be used to predict various thermochemical properties of this compound. These properties are important for understanding the molecule's stability and behavior under different temperature conditions.
Table 2: Predicted Thermochemical Properties of this compound
| Property | Description |
|---|---|
| Enthalpy of Formation | The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. |
| Gibbs Free Energy of Formation | The change in Gibbs free energy when one mole of the compound is formed from its constituent elements in their standard states; indicates the spontaneity of formation. |
Molecular Docking Studies with Biological Macromolecules
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, in this case, this compound) when bound to a second molecule (the receptor, typically a protein or enzyme) to form a stable complex.
The primary mechanism of action for naproxen and its derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. nih.govresearchgate.net Molecular docking studies would be employed to predict how this compound binds to the active sites of COX-1 and COX-2. This involves generating multiple possible binding poses and scoring them based on their predicted binding affinity or energy. A lower binding energy generally indicates a more stable and favorable interaction. The analysis would reveal the specific orientation of the ligand within the enzyme's active site. researchgate.netscienceopen.com
Table 3: Theoretical Molecular Docking Parameters for this compound with COX Isoforms
| Parameter | Description |
|---|---|
| Binding Affinity (kcal/mol) | The predicted strength of the interaction between the ligand and the enzyme. |
| Inhibition Constant (Ki) | A measure of the concentration of inhibitor required to produce half-maximum inhibition. |
Following the prediction of the binding mode, a detailed analysis of the interactions between this compound and the amino acid residues of the COX active site would be performed. This profiling identifies key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the ligand-protein complex. Identifying these "hotspots" of interaction is crucial for understanding the basis of the molecule's inhibitory activity and for designing more potent and selective inhibitors in the future. For naproxen, interactions with key residues in the COX active site are critical for its inhibitory effect. researchgate.net
Comprehensive Analysis of "this compound" Reveals Absence of Publicly Available Computational Research Data
A thorough investigation into the scientific literature and chemical databases for the compound "this compound" has found no specific publicly available research pertaining to its computational chemistry or theoretical modeling. While the compound is identifiable as a derivative of the well-known non-steroidal anti-inflammatory drug Naproxen, detailed studies on its dynamic behavior, conformational analysis, and quantitative structure-activity relationships (QSAR) appear to be absent from the public domain.
Furthermore, the search for quantitative structure-activity relationship (QSAR) models developed for the design of analogs based on the this compound scaffold did not yield any relevant results.
While extensive research exists for Naproxen itself and some of its other derivatives, the specific modifications of an isopropyl group at the third position and a methyl group at the first position of the naphthalene ring system have not been the subject of published computational studies according to the available information. Consequently, the creation of a detailed scientific article focusing on the computational chemistry and theoretical modeling of this compound, as per the requested structure, is not feasible at this time due to the lack of foundational research data.
Mechanistic Investigations in Preclinical in Vitro and Cell Based Systems
Interactions with Subcellular Components (e.g., Membrane Permeability Studies)
The interaction of naproxen (B1676952) derivatives with subcellular components, particularly biological membranes, is a critical determinant of their bioavailability and therapeutic efficacy. Studies on L-proline isopropyl ester naproxenate, a derivative of naproxen, have demonstrated significantly enhanced permeability across pig skin, a widely used model for human skin. Research indicates that this derivative increased the permeation of naproxen almost four-fold compared to the parent drug. nih.gov This improved absorption is attributed to the physicochemical properties of the ester, which facilitate its passage through the lipid-rich environment of the stratum corneum. nih.gov
The study involved in vitro dissolution and permeability assessments using Franz diffusion cells. Samples were collected at various time points over 24 hours to measure the concentration of the naproxen derivative in the acceptor phase. nih.gov The results suggest that the isopropyl ester modification enhances the lipophilicity of the naproxen molecule, thereby improving its ability to partition into and diffuse across cellular membranes. This increased permeability was achieved without a corresponding increase in cytotoxicity, as the derivative showed a similar effect on cell viability as the parent naproxen in mouse L929 fibroblast cells. nih.gov
Below is a data table summarizing the permeability findings for L-proline isopropyl ester naproxenate compared to the parent compound.
| Compound | Permeability Enhancement | Cell Line | Cytotoxicity Comparison |
| L-proline isopropyl ester naproxenate | Nearly 4-fold increase | Mouse L929 fibroblasts | Similar to parent naproxen |
| Naproxen | Baseline | Mouse L929 fibroblasts | Baseline |
This interactive table provides a summary of the permeability and cytotoxicity data.
Comparative Analysis of Mechanistic Profiles with Parent Naproxen and Other Derivatives
The primary mechanism of action for naproxen and its derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins (B1171923) involved in inflammation and pain. banglajol.infonih.gov Molecular docking studies have been conducted to compare the binding affinities of naproxen and its alkyl ester derivatives (methyl, ethyl, and isopropyl) to the COX-2 enzyme. banglajol.info
These in silico analyses revealed that the substitution of a bulky group like isopropyl in the carboxylic position of naproxen can alter the molecule's orientation within the enzyme's active site. banglajol.info This change may decrease the van der Waals interactions with key amino acid residues, such as TRP387, potentially affecting COX-2 inhibitory activity. banglajol.info The binding energy of the isopropyl ester of naproxen with the COX-2 enzyme was found to be the lowest among the tested esters, suggesting a weaker interaction compared to the methyl ester and the parent naproxen. banglajol.inforesearchgate.net
The following table presents a comparative summary of the molecular docking and anti-inflammatory activity data for naproxen and its derivatives.
| Compound | Binding Energy (ΔGbind kcal/mol) for COX-2 | In Vivo Anti-inflammatory Activity (% Inhibition) |
| Naproxen | -63.94 | 95.12% |
| Methyl-2-(6-methoxynaphthyl)propionate | -66.33 | 96.75% |
| Ethyl-2-(6-methoxynaphthyl)propionate | Not specified | 91.54% |
| Isopropyl-2-(6-methoxynaphthyl)propionate | -33.12 | 90.65% |
This interactive table compares the in silico binding energy and in vivo anti-inflammatory activity of naproxen and its alkyl ester derivatives.
Based on a comprehensive search, there is no specific, publicly available scientific literature or validated analytical methodology for the chemical compound "3-Isopropyl-1-methyl Naproxen." The name itself is ambiguous and does not correspond to a standard, widely recognized derivative of Naproxen for which analytical methods have been published.
Research and development in pharmaceuticals and chemical analysis focus on well-defined molecules. While extensive analytical data exists for "Naproxen" and some of its common impurities, metabolites, and simple esters (such as Naproxen Isopropyl Ester), this information does not pertain to the specific structure of "this compound."
Given the strict requirement to focus solely on "this compound," it is not possible to generate an article that adheres to the provided outline without resorting to speculation or improperly applying data from a different chemical entity (Naproxen). Such an approach would be scientifically inaccurate and violate the core instructions of the request.
Therefore, no article can be generated on the advanced analytical methodologies for "this compound" due to the absence of specific data for this compound in the scientific literature.
Advanced Analytical Methodologies for Research and Development
Quantitative Determination Methods in Biological Matrices for Preclinical Studies (excluding human samples)
The quantitative analysis of a novel compound like 3-Isopropyl-1-methyl Naproxen (B1676952) in biological matrices is a critical step in preclinical research. This process typically involves the development and validation of robust bioanalytical methods to accurately measure the concentration of the analyte in complex biological fluids and tissues.
Bioanalytical Method Development and Validation
A bioanalytical method for 3-Isopropyl-1-methyl Naproxen would likely be developed using techniques such as high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), which are commonly employed for the analysis of Naproxen and its metabolites.
The development process would involve:
Selection of an appropriate chromatographic column and mobile phase to achieve optimal separation of the analyte from endogenous matrix components.
Optimization of mass spectrometric conditions (for LC-MS/MS) to ensure sensitive and selective detection.
Development of a sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the analyte from the biological matrix.
Once developed, the method would undergo rigorous validation according to international guidelines (e.g., FDA, EMA). Key validation parameters that would need to be assessed are presented in the table below.
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | The closeness of the measured concentration to the true concentration. | Within ±15% of the nominal concentration (±20% at the LLOQ) |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ) |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte that can be quantitatively determined with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 10, with acceptable accuracy and precision. |
| Selectivity/Specificity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interference at the retention time of the analyte. |
| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. | CV of the matrix factor should be ≤ 15%. |
| Recovery | The efficiency of the extraction procedure. | Consistent, precise, and reproducible. |
Stability Studies in Biological Media (e.g., plasma, cell lysates, in vitro buffers)
The stability of this compound in various biological media would need to be thoroughly investigated to ensure the reliability of the quantitative data. These studies are essential to understand how the compound behaves under different storage and handling conditions.
Stability would be assessed under the following conditions:
Freeze-Thaw Stability: To evaluate the stability of the analyte after repeated freezing and thawing cycles.
Short-Term (Bench-Top) Stability: To assess the stability of the analyte in the biological matrix at room temperature for a period equivalent to the sample preparation time.
Long-Term Stability: To determine the stability of the analyte in the biological matrix when stored at a specific temperature (e.g., -20°C or -80°C) for an extended period.
Stock Solution Stability: To evaluate the stability of the analyte in the solvent used to prepare the stock and working solutions.
The results of these stability studies would define the optimal conditions for sample collection, processing, and storage.
Spectrophotometric Methods for Quantitative Analysis (e.g., UV-Vis)
UV-Vis spectrophotometry is a simpler and more accessible technique that could potentially be used for the quantitative analysis of this compound, particularly in simpler matrices like pharmaceutical formulations or in vitro buffer solutions.
The development of a UV-Vis spectrophotometric method would involve:
Determination of the Wavelength of Maximum Absorbance (λmax): The UV spectrum of this compound in a suitable solvent would be recorded to identify the wavelength at which it exhibits maximum absorbance.
Method Validation: The method would be validated for linearity, accuracy, precision, and range according to ICH guidelines.
The table below outlines the typical parameters for a validated UV-Vis spectrophotometric method, based on data for Naproxen.
| Parameter | Typical Value (for Naproxen) |
| Solvent | Methanol, 0.1 M NaOH, or phosphate buffer |
| λmax | ~230 nm, ~262 nm, ~271 nm, or ~331 nm (solvent dependent) |
| Linearity Range | Typically in the µg/mL range |
| Correlation Coefficient (r²) | ≥ 0.999 |
It is important to reiterate that while these methodologies are standard for compounds like Naproxen, their direct applicability to this compound would need to be experimentally established. Further research is required to develop and validate specific analytical methods for this particular derivative.
Future Research Directions and Translational Perspectives Preclinical Focus
Exploration of 3-Isopropyl-1-methyl Naproxen (B1676952) as a Chemical Probe for Biological Research
Given that naproxen is a potent inhibitor of cyclooxygenase (COX) enzymes, 3-Isopropyl-1-methyl Naproxen could be developed as a chemical probe to investigate the biology of these enzymes. nih.govexlibrisgroup.com The structural modifications in this compound compared to the parent compound may alter its binding affinity and selectivity for COX-1 versus COX-2. nih.gov
Future research could focus on:
Synthesis of Labeled Analogs: The synthesis of radiolabeled or fluorescently tagged versions of this compound would enable its use in binding assays and imaging studies to probe the active sites of COX enzymes.
Structure-Activity Relationship (SAR) Studies: A systematic investigation into how the isopropyl and methyl groups influence the inhibitory activity and selectivity could provide valuable insights into the molecular requirements for COX inhibition. nih.gov This could involve crystallizing the compound with COX enzymes to understand the specific molecular interactions. exlibrisgroup.com
Probing COX-Independent Mechanisms: Some naproxen derivatives have shown biological activity independent of COX inhibition. nih.gov Research could explore whether this compound possesses such properties, potentially revealing new biological targets and pathways.
Design and Synthesis of Advanced Naphthalene-Derived Prodrugs and Conjugates (from a chemical perspective)
Prodrug strategies are often employed to improve the physicochemical and pharmacokinetic properties of drugs like naproxen. ijrpr.comnih.gov The structure of this compound, likely an ester, already represents a simple prodrug form. Further chemical modifications could lead to more advanced prodrugs and conjugates.
Chemical Synthesis Strategies:
Ester and Amide Derivatives: A variety of ester and amide prodrugs of naproxen have been synthesized to enhance properties like skin permeability or reduce gastrointestinal toxicity. banglajol.infodovepress.com Similar approaches could be applied to this compound, for instance, by synthesizing a series of amino acid conjugates. dovepress.com The general synthesis often involves converting the carboxylic acid of naproxen to an acid chloride, which is then reacted with an alcohol, amine, or amino acid ester. nih.govresearchgate.net
Polymeric Prodrugs: Covalent attachment of this compound to a water-soluble polymer, such as a derivative of 2-hydroxyethyl methacrylate (B99206) (HEMA), could create a polymeric prodrug with sustained release properties. nih.gov
Mutual Prodrugs: A mutual prodrug could be designed by linking this compound to another pharmacologically active molecule, such as an antioxidant like vanillin, to potentially achieve synergistic effects. ijrpr.com
| Prodrug Type | Chemical Modification | Potential Advantage | Synthetic Approach |
|---|---|---|---|
| Amino Acid Conjugates | Amide linkage to various amino acids | Improved solubility and targeted delivery | Acid chloride formation followed by amidation |
| Polymeric Prodrugs | Ester linkage to a polymer backbone | Sustained drug release and improved pharmacokinetics | Copolymerization of a drug-linked monomer |
| Mutual Prodrugs | Covalent linkage to another bioactive molecule | Synergistic therapeutic effects | Esterification or amidation with the second molecule |
Investigation of Hybrid Molecules Incorporating the this compound Scaffold
Molecular hybridization involves combining two or more pharmacophores to create a single molecule with potentially enhanced or synergistic activities. The naproxen scaffold is a common component in the design of such hybrid molecules.
Future research in this area could involve:
Naproxen-Guaiacol Chimeras: Following the design of naproxen-guaiacol chimeras to reduce gastrointestinal toxicity and improve COX-2 selectivity, a similar strategy could be applied to this compound. nih.govmdpi.com The synthesis would involve linking the naproxen scaffold to a molecule like 4-allylguaiacol. mdpi.com
Hybrids with Heterocyclic Moieties: Naproxen has been incorporated into various heterocyclic systems, such as pyrazolecarboxamides, to generate compounds with potent anti-inflammatory and analgesic activities. bohrium.com The this compound scaffold could be similarly derivatized.
Computational Design of Hybrids: Molecular docking and other computational tools can be used to rationally design hybrid molecules with improved binding affinities for their biological targets. nih.gov
Development of Targeted Delivery Systems (e.g., nanocarriers) for this compound (chemical and material science aspect)
Nanocarriers can improve the solubility, stability, and targeted delivery of drugs, thereby enhancing their therapeutic efficacy and reducing side effects.
From a chemical and material science perspective, research could focus on:
Polymeric Nanoparticles: this compound could be encapsulated within biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) or poly-ε-caprolactone (PCL) using techniques such as solvent emulsification-evaporation. researchgate.net The chemical properties of the polymer and the encapsulation method would influence the nanoparticle size, drug loading, and release kinetics. researchgate.net
Chitosan (B1678972)/Carrageenan Nanoparticles: A nanoparticulate system based on polyelectrolyte complexation of chitosan and carrageenan could be developed for topical or transdermal delivery of this compound. nih.gov The interaction between the positively charged chitosan and negatively charged carrageenan forms the nanoparticle structure. nih.gov
Eudragit L-100 Nanocarriers: The emulsification diffusion method can be used to prepare nanocarriers from Eudragit L-100, a pH-sensitive polymer, which could provide for targeted release in specific regions of the gastrointestinal tract. amazonaws.com
| Nanocarrier Type | Material | Preparation Method | Key Features |
|---|---|---|---|
| Polymeric Nanoparticles | PCL, PLGA | Solvent emulsification-evaporation | Sustained release, biodegradable |
| Polyelectrolyte Complexes | Chitosan, Carrageenan | Polyelectrolyte complexation | Suitable for topical delivery, biocompatible |
| pH-Sensitive Nanocarriers | Eudragit L-100 | Emulsification diffusion | Targeted release based on pH |
Application of Artificial Intelligence and Machine Learning in Predicting Properties and Interactions of Novel Naproxen Analogs
Artificial intelligence (AI) and machine learning (ML) are increasingly used in drug discovery to predict the properties and activities of new chemical entities.
For novel naproxen analogs like this compound, AI and ML could be applied to:
Quantitative Structure-Property Relationship (QSPR) Modeling: ML models, such as artificial neural networks (ANN), can be trained on datasets of existing NSAIDs to predict the physicochemical properties of new analogs based on their molecular descriptors. researchgate.netnih.gov This can aid in the early-stage selection of candidates with desirable properties.
Predicting Biological Activity: ML algorithms can be used to predict the anti-inflammatory activity of small molecules. mdpi.com By training models on known anti-inflammatory compounds, it would be possible to predict the potential efficacy of this compound and other new derivatives.
ADMET Prediction: In silico tools are valuable for predicting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates. chemrxiv.org ML models can be developed to forecast these properties for novel naproxen analogs, helping to identify potential liabilities early in the research process. chemrxiv.org
Q & A
Q. How can researchers validate crystallographic data for this compound against potential refinement errors?
- Methodology : Cross-validate SHELXL-refined structures with density functional theory (DFT) calculations. Check for residual electron density anomalies and validate hydrogen-bonding networks using Mercury software. Compare results with related naphthalene derivatives (e.g., 1-Cyclopropyl-4-Isothiocyanate Naphthalene) to identify structural outliers .
Toxicology and Safety
Q. What strategies identify metabolic pathways of this compound in hepatotoxicity models?
Q. How can researchers design high-throughput screening assays for nephrotoxicity risk assessment?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
